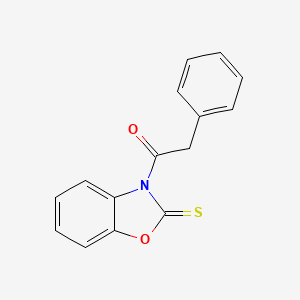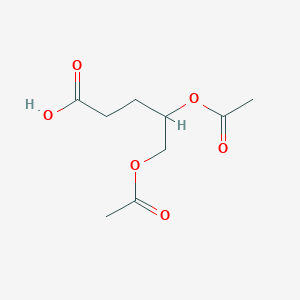![molecular formula C9H9NO B14242974 1h-Pyrrolo[2,1-c][1,4]oxazocine CAS No. 226987-23-1](/img/structure/B14242974.png)
1h-Pyrrolo[2,1-c][1,4]oxazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Pyrrolo[2,1-c][1,4]oxazocine is a heterocyclic compound with a unique structure that combines a pyrrole ring and an oxazocine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Pyrrolo[2,1-c][1,4]oxazocine typically involves the formation of carbon-carbon and carbon-oxygen bonds. One common method is the oxa-Pictet–Spengler reaction, which involves the reaction of a substituted 2-(1H-pyrrol-1-yl)ethanol with an aldehyde or ketone in the presence of a catalyst such as p-toluenesulfonic acid . This method provides a one-step conversion to the desired product with good yields.
Industrial Production Methods
The scalability of the oxa-Pictet–Spengler reaction makes it a promising candidate for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1h-Pyrrolo[2,1-c][1,4]oxazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo-derivatives, while substitution can introduce functional groups like halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
1h-Pyrrolo[2,1-c][1,4]oxazocine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1h-Pyrrolo[2,1-c][1,4]oxazocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1h-Pyrrolo[2,1-c][1,4]oxazocine can be compared with other heterocyclic compounds such as:
Oxazoles: These compounds also contain an oxygen and nitrogen atom in their ring structure but differ in their ring size and position of heteroatoms.
Isoxazoles: Similar to oxazoles but with different positioning of the oxygen and nitrogen atoms.
Oxadiazoles: These compounds have two nitrogen atoms and one oxygen atom in their ring structure.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
226987-23-1 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
1H-pyrrolo[2,1-c][1,4]oxazocine |
InChI |
InChI=1S/C9H9NO/c1-2-7-11-8-9-4-3-6-10(9)5-1/h1-7H,8H2 |
InChI-Schlüssel |
FRODVHSZRIGYAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CN2C=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


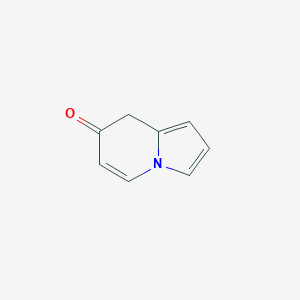



![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
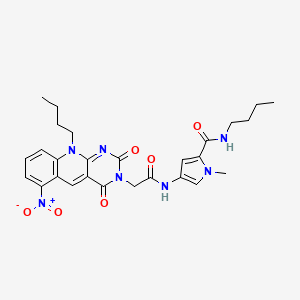

![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)

oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
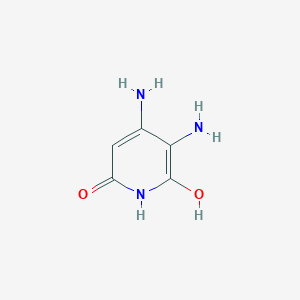
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
